N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a cyclohexa-2,5-dien-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide typically involves the reaction of benzenesulfonyl chloride with primary amines. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted under specific conditions to yield the desired compound. The reaction conditions often include the use of an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide can be compared with other similar compounds, such as:
Benzenesulfonamides: These compounds share the benzenesulfonyl group but differ in their overall structure and reactivity.
Cyclohexa-2,5-dien-1-ylidene derivatives: These compounds have a similar cyclohexadienone core but may have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
86785-29-7 |
---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[4-(benzenesulfonylimino)cyclohexa-2,5-dien-1-ylidene]acetamide |
InChI |
InChI=1S/C14H12N2O3S/c1-11(17)15-12-7-9-13(10-8-12)16-20(18,19)14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
GHTBLIFLIDSAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC(=NS(=O)(=O)C2=CC=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.